molecular formula C18H23N3O3 B2881556 N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-68-8

N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2881556
CAS No.: 1013765-68-8
M. Wt: 329.4
InChI Key: XDIYDPQTGHIXKA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with acetyl, propoxy, and propyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the acetyl, propoxy, and propyl groups. These reactions often involve the use of reagents such as acyl chlorides, alkyl halides, and alcohols in the presence of catalysts or under specific reaction conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted pyrazole with an amine or ammonia.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing substituents on the pyrazole ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: This compound has a similar acetylphenyl group but differs in the presence of a sulfonamide group instead of a pyrazole ring.

    3-acetylphenyl-N-ethyl-N-methylcarbamate: This compound shares the acetylphenyl group but has a carbamate group instead of a carboxamide group.

    Pyridopyrrolopyrimidines: These compounds have a similar pyrazole ring structure but differ in the presence of additional fused rings and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-4-9-21-12-16(18(20-21)24-10-5-2)17(23)19-15-8-6-7-14(11-15)13(3)22/h6-8,11-12H,4-5,9-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIYDPQTGHIXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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